1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester
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Overview
Description
1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.258 g/mol . This compound is characterized by a cyclobutene ring with a carboxylic acid group, which is further modified with diethoxy and ethyl ester groups. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester involves several steps. One common method includes the reaction of cyclobutene with ethyl chloroformate in the presence of a base to form the ethyl ester derivative. The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters.
Scientific Research Applications
1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo hydrolysis to release active carboxylic acid derivatives, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
1-Cyclobutene-1-carboxylic acid, 4,4-diethoxy-, ethyl ester can be compared with similar compounds such as:
1-Cyclobutene-1-carboxylic acid, 4-ethyl-, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Cyclobut-1-ene-1-carboxylic acid: This compound lacks the diethoxy and ester modifications, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which allow for a wide range of chemical transformations and applications.
Properties
CAS No. |
76221-41-5 |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl 4,4-diethoxycyclobutene-1-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-4-13-10(12)9-7-8-11(9,14-5-2)15-6-3/h7H,4-6,8H2,1-3H3 |
InChI Key |
QPBSDWMRWFJUGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CCC1(OCC)OCC |
Origin of Product |
United States |
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